molecular formula C22H16FN3O4 B2666751 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-65-3

3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2666751
CAS RN: 902923-65-3
M. Wt: 405.385
InChI Key: ZSVNMPHQXBRGQA-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activities

Research indicates that compounds structurally similar to 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione show promising herbicidal activities. For instance, Yang Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds that displayed significant herbicidal activities against Brassica napus, suggesting a potential application in agriculture (Yang Huazheng, 2013).

Urease Inhibition

A study by A. Rauf et al. (2010) on the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones revealed that these compounds exhibited varying degrees of urease inhibition. This suggests potential medicinal applications, particularly in treating conditions where urease activity is a factor (A. Rauf et al., 2010).

Nonlinear Optical Properties

S. Shettigar et al. (2009) studied the nonlinear optical properties of novel styryl dyes related to pyrimidine-2,4(1H,3H)-diones. Their research suggests that these compounds could be promising materials for nonlinear optical applications, which are crucial in fields like photonics and telecommunications (S. Shettigar et al., 2009).

Antitumor Potential

Research into sulfonamide derivatives containing pyrimidine-2,4-diones indicates potential antitumor applications. For example, Z. Huang, Z. Lin, and J. Huang (2001) designed and synthesized sulfonamide derivatives showing high antitumor activity and low toxicity, highlighting the potential of similar pyrimidine derivatives in cancer treatment (Z. Huang, Z. Lin, J. Huang, 2001).

Antimicrobial and Anti-Inflammatory Properties

D. Giles et al. (2011) synthesized pyrimidine derivatives of indane-1,3-dione, demonstrating analgesic, anti-inflammatory, and antimicrobial activities. This suggests that related pyrimidine-2,4(1H,3H)-dione compounds could have similar therapeutic properties (D. Giles et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine core followed by the introduction of the benzyl and benzodioxol moieties.", "Starting Materials": [ "2-aminopyridine", "4-fluorobenzaldehyde", "ethyl acetoacetate", "1,3-benzodioxole", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "methylene chloride", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[2,3-d]pyrimidine core", "a. React 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid to obtain ethyl 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylate.", "b. React ethyl 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylate with sodium hydride and 4-fluorobenzaldehyde in methylene chloride to obtain 1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Introduction of benzodioxol moiety", "a. React 1,3-benzodioxole with acetic anhydride and sulfuric acid to obtain 3-acetoxy-1,3-benzodioxole.", "b. React 3-acetoxy-1,3-benzodioxole with sodium bicarbonate in ethanol to obtain 3-hydroxy-1,3-benzodioxole.", "c. React 3-hydroxy-1,3-benzodioxole with 1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of sulfuric acid to obtain the final compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione'." ] }

CAS RN

902923-65-3

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C22H16FN3O4

Molecular Weight

405.385

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16FN3O4/c23-16-6-3-14(4-7-16)11-25-20-17(2-1-9-24-20)21(27)26(22(25)28)12-15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2

InChI Key

ZSVNMPHQXBRGQA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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